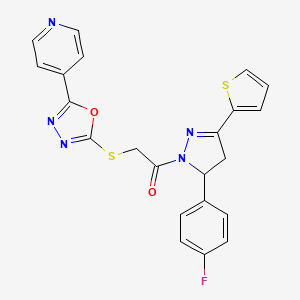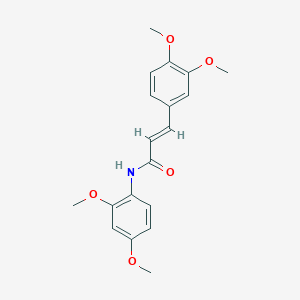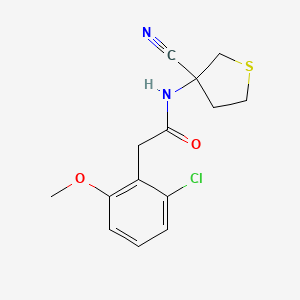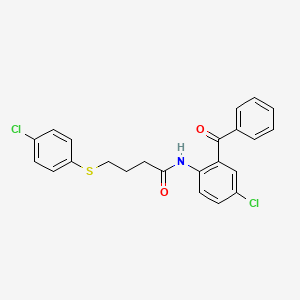
N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-4-((4-chlorophenyl)thio)butanamide, commonly known as BCTC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to have a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and spectroscopic characterization of thiourea derivatives, demonstrating their potential for further chemical manipulation and application in material science and biochemistry. These compounds have been synthesized and characterized using a variety of techniques, including elemental analysis, IR, NMR spectroscopy, and X-ray crystallography, highlighting their diverse structural properties and potential for further functionalization (Carmen Limban et al., 2011), (Wei Chang-mei, 2011).
Antimicrobial and Antipathogenic Activities
Several studies have reported on the antipathogenic activities of thiourea derivatives, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of thiourea derivatives for the development of novel antimicrobial agents with specific antibiofilm properties, which are crucial for combating resistant bacterial strains (Carmen Limban et al., 2011).
Corrosion Inhibition
Thiourea derivatives have been studied for their application as corrosion inhibitors, particularly in acidic environments. These compounds showed promising results in protecting metals against corrosion, indicating their potential use in industrial applications to extend the lifespan of metal components and structures (N. Z. Zulkifli et al., 2017).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylates, related to thiourea derivatives, have shown efficacy in luminescent sensing of environmental contaminants and in the removal of pesticides from wastewater. These applications demonstrate the potential of thiourea derivatives in environmental monitoring and remediation efforts (Yang Zhao et al., 2017).
Structural and Surface Analyses
Research has also focused on the in-depth structural and surface analyses of thiourea derivatives, including their interactions with RNA and DNA, urease inhibition, and radical scavenging activities. These studies provide insights into the mechanisms of action of these compounds and their potential therapeutic applications (A. Khalid et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-(4-chlorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2S/c24-17-8-11-19(12-9-17)29-14-4-7-22(27)26-21-13-10-18(25)15-20(21)23(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOMRNVASVSAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)
![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
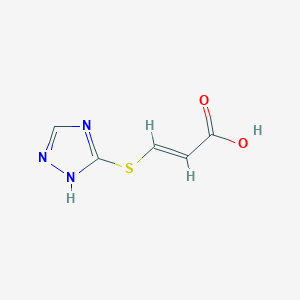
![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)
